Bienvenue dans la boutique en ligne BenchChem!

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide

Physicochemical profiling Lipophilicity Regioisomer comparison

Select this ortho-methoxy regioisomer (CAS 2097933-12-3) to occupy an underexplored region of the cyclohexyl sulfonamide H3 receptor pharmacophore. Its restricted methoxy rotation and altered aryl electrostatic potential provide a critical matched-pair tool for SAR against meta-substituted and thiophene analogs. With MW 297.37, XLogP3 1.4, and TPSA 84 Ų, it resides in oral drug-like chemical space, making it ideal for focused HTS libraries targeting novel selectivity profiles.

Molecular Formula C14H19NO4S
Molecular Weight 297.37
CAS No. 2097933-12-3
Cat. No. B2397448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide
CAS2097933-12-3
Molecular FormulaC14H19NO4S
Molecular Weight297.37
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)NCC2(CCCC=C2)O
InChIInChI=1S/C14H19NO4S/c1-19-12-7-3-4-8-13(12)20(17,18)15-11-14(16)9-5-2-6-10-14/h3-5,7-9,15-16H,2,6,10-11H2,1H3
InChIKeyRPKGNZYLAYLYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide (CAS 2097933-12-3): A Structurally Distinct Sulfonamide Scaffold for HTS and Medicinal Chemistry


N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide (CAS 2097933-12-3) is a synthetic sulfonamide derivative featuring a cyclohexenyl hydroxy moiety and an ortho-methoxy substituted benzenesulfonamide group. With a molecular formula of C14H19NO4S and a molecular weight of 297.37 g/mol, this compound belongs to a broader class of cyclohexyl sulfonamide derivatives investigated for histamine H3 receptor modulation and other therapeutic applications [1]. It is catalogued as a screening compound (PubChem CID 126850367) and is commercially available from Life Chemicals (product code F5857-6623) for high-throughput screening and medicinal chemistry research [2].

Why N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide Cannot Be Simply Exchanged with In-Class Analogs


Within the N-[(1-hydroxycyclohex-2-en-1-yl)methyl] sulfonamide series, the position and nature of aryl substituents on the benzenesulfonamide ring critically modulate electronic properties, lipophilicity, and hydrogen-bonding capacity. The target compound possesses an ortho-methoxy group that distinguishes it from the regioisomeric 3-methoxy analog (CAS 2097884-18-7), the 4-fluoro-2-methyl analog (CAS 2097866-92-5), and the thiophene analog (CAS 2097904-10-2). These structural differences translate into distinct computed physicochemical profiles—including XLogP3 values, topological polar surface area (TPSA), and rotatable bond counts—that directly affect molecular recognition, solubility, and pharmacokinetic behavior, making generic substitution scientifically unsound without comparative profiling [1][2].

Quantitative Differentiation Evidence for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide vs. Closest Analogs


Ortho-Methoxy vs. Meta-Methoxy: Lipophilicity and Steric Profile Differentiation

The target compound's ortho-methoxy substitution confers a computed XLogP3 of 1.4, which is lower than the 1.9 value of the 4-fluoro-2-methyl analog but structurally distinct from the 3-methoxy regioisomer (CAS 2097884-18-7), which shares the same molecular formula but positions the methoxy group at the meta position. The ortho-substitution restricts conformational freedom of the methoxy group relative to the sulfonamide, creating a distinct steric and electronic environment that influences target binding [1].

Physicochemical profiling Lipophilicity Regioisomer comparison

Rotatable Bond Count: Conformational Flexibility vs. Entropic Penalty

The target compound has 5 rotatable bonds, compared to 4 rotatable bonds for the 4-fluoro-2-methyl analog (CAS 2097866-92-5). The additional rotatable bond arises from the hydroxymethyl linker connecting the cyclohexenyl ring to the sulfonamide nitrogen, combined with the ortho-methoxy group's rotational freedom. This increased flexibility may allow better conformational adaptation to binding pockets but also incurs a higher entropic penalty upon binding, a trade-off that must be evaluated in target-specific assays [1][2].

Conformational analysis Rotatable bonds Molecular flexibility

Topological Polar Surface Area (TPSA): Implications for Membrane Permeability

The target compound has a computed TPSA of 84 Ų, identical to many analogs in the series due to the shared sulfonamide and hydroxyl functional groups. This value falls within the acceptable range for oral bioavailability (Veber rule: TPSA < 140 Ų) and blood-brain barrier penetration (typically TPSA < 90 Ų). The TPSA is driven primarily by the sulfonamide group (2 H-bond donors, 5 H-bond acceptors) and does not differentiate among close analogs, but it confirms the scaffold's suitability for cell-permeable probe development [1].

Membrane permeability TPSA Drug-likeness

Commercial Availability: Life Chemicals Screening Collection Access and Pricing

The target compound is available from Life Chemicals (product code F5857-6623) as part of their HTS compound collection, priced at $63.00 for a 5 μmol aliquot. This contrasts with structurally similar but independently sourced analogs that may have longer lead times or higher minimum order quantities. Life Chemicals' quality control includes purity assessment (typically ≥95%) and structural verification, providing procurement reliability for screening campaigns [1].

HTS sourcing Commercial availability Procurement

Class-Level H3 Receptor Pharmacophore: Cyclohexyl Sulfonamide Patent Landscape

The cyclohexyl sulfonamide scaffold, to which the target compound belongs, is claimed in patent WO2007082840A1 (Hoffmann-La Roche) as histamine H3 receptor antagonists/inverse agonists. While specific IC50 or Ki data for the target compound itself is not publicly available, the patent establishes that cyclohexyl sulfonamide derivatives with aryl substituents at the sulfonamide position exhibit H3 receptor modulatory activity. The ortho-methoxy substitution pattern in the target compound represents a specific, underexplored region of the Markush structure that may offer differentiated selectivity relative to the exemplified 4-methoxy and 3-methoxy analogs [1].

H3 receptor Cyclohexyl sulfonamide Patent analysis

Optimal Research and Procurement Scenarios for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide


HTS Library Expansion for H3 Receptor Antagonist Discovery

The compound is a strong candidate for inclusion in focused screening libraries targeting histamine H3 receptor modulation. The ortho-methoxy substitution pattern occupies an underexplored region of the cyclohexyl sulfonamide Markush structure claimed in WO2007082840A1, offering the potential to identify hits with novel selectivity profiles distinct from previously exemplified meta- and para-substituted analogs [1]. Its XLogP3 of 1.4 and TPSA of 84 Ų fall within favorable drug-like property ranges, supporting its prioritization for HTS campaigns.

Regioisomeric Selectivity Profiling in Sulfonamide SAR Studies

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies on aryl sulfonamide scaffolds, this compound serves as the ortho-methoxy regioisomer in a matched-pair analysis with the 3-methoxy analog (CAS 2097884-18-7) and the unsubstituted phenyl analog. The ortho-substitution restricts methoxy group rotation and alters the electrostatic potential of the aryl ring, enabling systematic evaluation of regioisomeric effects on target binding and selectivity [2].

Physicochemical Property Benchmarking in Lead Optimization

The compound's computed properties (MW 297.37, XLogP3 1.4, HBD 2, HBA 5, rotatable bonds 5, TPSA 84 Ų) position it within favorable oral drug-like space per Veber and Lipinski guidelines. It can be used as a reference compound for benchmarking the physicochemical profiles of newly synthesized analogs, particularly when evaluating the impact of different aryl substituents on lipophilicity and permeability without altering the core hydrogen-bonding pharmacophore [3].

Commercial Procurement for Academic Screening Centers

Available from Life Chemicals (F5857-6623) at $63.00/5 μmol with ≥95% purity, the compound provides an accessible entry point for academic screening laboratories building diversity-oriented or target-focused compound collections. The documented vendor sourcing supports grant reporting and publication reproducibility requirements, and the compound's presence in a major commercial screening library facilitates follow-up SAR by acquisition of structural analogs [4].

Quote Request

Request a Quote for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.